2-{[(Tert-butoxy)carbonyl]amino}-4-methylbenzoic acid
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Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}-4-methylbenzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group on a 4-methylbenzoic acid backbone. This compound is commonly used in organic synthesis, particularly in the protection of amines during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-4-methylbenzoic acid typically involves the protection of the amino group on 4-methylbenzoic acid using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), or acetonitrile, under ambient or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-4-methylbenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Oxidation and Reduction Reactions: The aromatic ring can undergo oxidation or reduction reactions, although these are less common due to the presence of the Boc protecting group.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.
Coupling Reactions: The compound can be used in peptide coupling reactions with reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed
The major products formed from these reactions include the deprotected amine and various peptide derivatives, depending on the specific coupling partners used.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-4-methylbenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-4-methylbenzoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group during synthetic transformations and can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylbenzoic acid: Lacks the Boc protecting group and is more reactive in certain synthetic applications.
2-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid: Similar structure but with a different backbone, used in different synthetic contexts.
N-(Tert-butoxycarbonyl)ethanolamine: Another Boc-protected compound used in organic synthesis.
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}-4-methylbenzoic acid is unique due to its specific combination of the Boc protecting group and the 4-methylbenzoic acid backbone, making it particularly useful in peptide synthesis and other applications where selective protection and deprotection of the amino group are required.
Properties
Molecular Formula |
C13H17NO4 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C13H17NO4/c1-8-5-6-9(11(15)16)10(7-8)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16) |
InChI Key |
WNXZBTGQQDNOEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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